2-Methyl 5-cyclohexylpentanol

Description

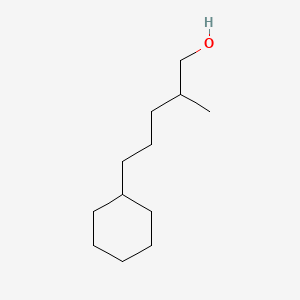

Structure

3D Structure

Properties

CAS No. |

1141487-54-8 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

5-cyclohexyl-2-methylpentan-1-ol |

InChI |

InChI=1S/C12H24O/c1-11(10-13)6-5-9-12-7-3-2-4-8-12/h11-13H,2-10H2,1H3 |

InChI Key |

IDGMBCFBOMJIMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC1CCCCC1)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-cyclohexylpentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-5-cyclohexylpentanol, a saturated long-chain alcohol. The document details its molecular structure, physicochemical characteristics, and known biological activities, with a focus on its application in the cosmetics industry as a deodorant and skin conditioning agent. Detailed, representative experimental protocols for its synthesis, purification, and analysis are provided to support further research and development. The guide also includes visualizations of a plausible synthetic workflow and its mechanism of antimicrobial action.

Chemical and Physical Properties

2-Methyl-5-cyclohexylpentanol is a primary alcohol with a cyclohexyl moiety at the end of a pentanol (B124592) chain and a methyl group at the 2-position. Its chemical structure is C12H24O.[1]

Tabulated Physicochemical Data

The following table summarizes the key quantitative data for 2-Methyl-5-cyclohexylpentanol.

| Property | Value | Source |

| IUPAC Name | 5-cyclohexyl-2-methylpentan-1-ol | PubChem[1] |

| CAS Number | 1141487-54-8 | Guidechem[2] |

| Molecular Formula | C12H24O | PubChem[1] |

| Molecular Weight | 184.32 g/mol | PubChem[1] |

| Appearance | Colorless clear liquid (estimated) | The Good Scents Company |

| Boiling Point | 250.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company |

| Flash Point | > 200.0 °F (> 93.3 °C) Closed Cup | Vigon International[3] |

| logP (o/w) | 4.5 (estimated) | PubChem[1] |

| Solubility | Soluble in alcohol; Insoluble in water | The Good Scents Company |

| Density | Not available | |

| Melting Point | Not available |

Biological Activity and Applications

2-Methyl-5-cyclohexylpentanol is primarily utilized in the cosmetics and personal care industry as a deodorant and skin-conditioning agent.[4][5] Its main function is to reduce or mask unpleasant body odors due to its antimicrobial properties.

Antimicrobial Mechanism of Action

The deodorant effect of 2-Methyl-5-cyclohexylpentanol stems from its activity against bacteria that cause body odor. Long-chain alcohols can disrupt the cellular metabolism and membrane integrity of bacteria.[4][6] Unlike some broad-spectrum antimicrobials, 2-Methyl-5-cyclohexylpentanol has been shown to have a minimal impact on the natural skin microbiome, making it a desirable ingredient in modern deodorant formulations. It is suggested that aliphatic alcohols can inhibit bacterial enzymes, and a correlation between their inhibitory effect and the length of the alkyl chain has been observed.[7]

The following diagram illustrates the proposed mechanism of action:

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 2-Methyl-5-cyclohexylpentanol are provided below. These are representative methods based on established organic chemistry principles.

Synthesis via Grignard Reaction

A plausible synthetic route for 2-Methyl-5-cyclohexylpentanol involves the Grignard reaction between 4-cyclohexylbutylmagnesium bromide and isobutyraldehyde (B47883).

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

1-Bromo-4-cyclohexylbutane

-

Anhydrous diethyl ether

-

Isobutyraldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine.

-

Add a solution of 1-bromo-4-cyclohexylbutane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (4-cyclohexylbutylmagnesium bromide).

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath.

-

Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

The following diagram outlines the synthetic workflow:

Purification

The crude product can be purified by flash column chromatography.

Materials:

-

Silica (B1680970) gel (230-400 mesh)

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a column.

-

Dissolve the crude product in a minimal amount of hexane.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2-Methyl-5-cyclohexylpentanol.

Analytical Characterization

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system with a capillary column suitable for the analysis of alcohols (e.g., DB-5ms).

Procedure:

-

Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a suitable temperature program to separate the components. For example, start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

The mass spectrometer will record the mass spectrum of the eluting compound, which can be used for structural confirmation.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

Procedure:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl3).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methylene (B1212753) protons of the pentanol chain, the methine proton at the 2-position, the methyl protons, and the hydroxyl proton. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

3.3.3. Infrared (IR) Spectroscopy

Instrumentation: An FTIR spectrometer.

Procedure:

-

Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or an ATR accessory.

-

The spectrum should exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹.[8][9][10]

Safety and Handling

2-Methyl-5-cyclohexylpentanol may be harmful if swallowed or in contact with skin.[3][11] It is classified as very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area.[12]

Conclusion

2-Methyl-5-cyclohexylpentanol is a commercially relevant long-chain alcohol with established applications in the cosmetics industry. Its chemical and physical properties, along with its targeted antimicrobial activity, make it a valuable ingredient. The representative experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and characterize this compound for further investigation and application development.

References

- 1. 2-Methyl 5-cyclohexylpentanol | C12H24O | CID 44192644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. magritek.com [magritek.com]

- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the Inhibition Mechanism of Linalyl Alcohol against the Spoilage Microorganism Brochothrix thermosphacta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Effect of alcohols on the activity of bacterial agmatinase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. impactfactor.org [impactfactor.org]

- 12. purdue.edu [purdue.edu]

Physicochemical Characteristics of 2-Methyl 5-cyclohexylpentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl 5-cyclohexylpentanol is a synthetic long-chain alcohol primarily utilized in the cosmetics industry as a deodorant and skin-conditioning agent. Its efficacy is attributed to its antimicrobial properties, which selectively target odor-causing bacteria on the skin. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cosmetic formulation.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, stability, and biological activity. A summary of these properties is presented in Table 1.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₂H₂₄O | - | [1] |

| Molecular Weight | 184.32 | g/mol | [1] |

| IUPAC Name | 5-cyclohexyl-2-methylpentan-1-ol | - | [1] |

| CAS Number | 1141487-54-8 | - | [1] |

| Appearance | Colorless clear liquid (estimated) | - | [2][3] |

| Boiling Point | 250.00 (estimated at 760.00 mm Hg) | °C | [2][3] |

| Melting Point | -32.5 | °C | [4] |

| Density | 0.886 ± 0.06 (estimated) | g/cm³ | [5] |

| Flash Point | > 93.3 (Closed Cup) | °C | [4] |

| Water Solubility | 23.87 (estimated at 25 °C) | mg/L | [2][3] |

| logP (o/w) | 4.340 (estimated) | - | [2][3] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical and biological properties of this compound.

Determination of Physicochemical Properties

The following protocols are based on OECD guidelines for the testing of chemicals, which represent internationally accepted methods for determining the physicochemical properties of substances.

The boiling point can be determined using several methods, including ebulliometry, the dynamic method, or differential scanning calorimetry (DSC).[6][7] The choice of method depends on the required precision and the amount of substance available.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: A suitable apparatus for boiling point determination (e.g., a glass ebulliometer or a DSC instrument).

-

Procedure (using Ebulliometer):

-

Place a small, known volume of this compound into the ebulliometer.

-

Heat the sample gently.

-

Record the temperature at which the liquid and vapor phases are in equilibrium at a constant pressure. This is the boiling point.

-

Correct the observed boiling point to standard atmospheric pressure (101.325 kPa) if necessary.

-

For substances that are liquid at room temperature, the melting point is often referred to as the freezing point.[8][9][10]

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state.

-

Apparatus: A capillary tube apparatus or a differential scanning calorimeter (DSC).

-

Procedure (using Capillary Method):

-

Introduce a sample of solidified this compound into a capillary tube.

-

Place the capillary tube in a heating block with a calibrated thermometer.

-

Heat the block at a slow, controlled rate.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. The range between these two temperatures is the melting range.

-

The density of a liquid can be determined using a hydrometer, an oscillating densitometer, or a pycnometer.[1][2][3][4]

-

Principle: Density is the mass of a substance per unit volume.

-

Apparatus: A calibrated pycnometer and a balance.

-

Procedure (using Pycnometer):

-

Weigh a clean, dry pycnometer of a known volume.

-

Fill the pycnometer with this compound at a constant, recorded temperature.

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the substance by the volume of the pycnometer.

-

The flask method is suitable for determining the water solubility of substances like this compound.[11][12]

-

Principle: Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.

-

Apparatus: A flask with a stirrer, a constant temperature bath, and an analytical method to determine the concentration of the substance in water.

-

Procedure:

-

Add an excess amount of this compound to a known volume of water in a flask.

-

Stir the mixture in a constant temperature bath until equilibrium is reached (saturation).

-

Separate the aqueous phase from the excess undissolved substance by centrifugation or filtration.

-

Determine the concentration of this compound in the clear aqueous solution using a suitable analytical technique (e.g., gas chromatography).

-

Synthesis Protocol (Hypothetical)

A plausible synthesis route for this compound can be adapted from patented methods for similar long-chain alcohols.[8] A potential two-step synthesis is outlined below.

-

Step 1: Grignard Reaction: 4-Cyclohexylbutanal is reacted with methylmagnesium bromide in a suitable solvent like dry diethyl ether. The resulting alkoxide is then quenched with a weak acid to yield 5-cyclohexyl-2-pentanol.

-

Step 2: Hydroformylation and Reduction: The 5-cyclohexyl-2-pentanol is then subjected to hydroformylation using carbon monoxide and hydrogen gas in the presence of a rhodium catalyst to introduce a formyl group. The resulting intermediate aldehyde is subsequently reduced, for example with sodium borohydride, to yield the final product, this compound.

Analytical Method for Quantification in Cosmetic Formulations

A gas chromatography-mass spectrometry (GC-MS) method can be developed and validated for the quantification of this compound in cosmetic products.

-

Sample Preparation: A known amount of the cosmetic product is weighed and extracted with a suitable organic solvent (e.g., ethanol (B145695) or methanol). An internal standard (e.g., a structurally similar alcohol not present in the sample) is added to improve accuracy and precision.

-

GC-MS Analysis: The extract is injected into a gas chromatograph coupled with a mass spectrometer. The components are separated on a capillary column (e.g., a non-polar DB-5ms column). The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify characteristic ions of this compound and the internal standard.

-

Quantification: A calibration curve is prepared using standard solutions of this compound of known concentrations. The concentration of the analyte in the cosmetic sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.

Biological Activity and Mechanism of Action

This compound is recognized for its deodorant properties, which are a result of its antimicrobial activity.[6] It is considered a microbiome-friendly alternative to broader-spectrum antimicrobials like triclosan.[8]

Antimicrobial Action

The primary mechanism of action of this compound is its ability to inhibit the growth of specific bacteria present in the human axilla that are responsible for the biotransformation of odorless sweat components into malodorous compounds.[6] Unlike broad-spectrum antimicrobials that can disrupt the entire skin microbiome, this compound exhibits a more selective action.

Ex Vivo Human Axillary Microbiome Model

The efficacy and microbiome-friendliness of this compound have been assessed using an ex vivo human axillary microbiome model.

-

Principle: This model simulates the conditions of the human underarm to study the effects of cosmetic ingredients on the resident microbial community and odor production.

-

Procedure:

-

Sample Collection: Axillary sweat and microbial samples are collected from human volunteers.

-

Culture Preparation: A synthetic sweat medium that mimics the composition of human sweat is prepared and inoculated with the collected axillary microbiome.

-

Treatment: The cultures are treated with test substances, such as this compound, positive controls (e.g., triclosan), and a vehicle control.

-

Incubation: The treated cultures are incubated under conditions that mimic the axillary environment (e.g., temperature and humidity).

-

Analysis: After incubation, the effects of the treatments are assessed by:

-

Microbial Analysis: Determining the viability and composition of the microbial community using techniques like plate counts and 16S rRNA gene sequencing.

-

Odor Analysis: Quantifying the production of volatile malodorous compounds using techniques such as gas chromatography-olfactometry (GC-O) or GC-MS.

-

-

Studies using this model have shown that this compound can effectively reduce the production of malodorous compounds without significantly altering the overall composition and viability of the axillary microbiome, in contrast to the broader impact of triclosan.[8]

Safety and Regulatory Information

A safety data sheet for a product containing 100% this compound indicates an acute dermal LD50 in rats of >2000 mg/kg, determined according to OECD Test Guideline 402.[4] This suggests a low order of acute dermal toxicity. The substance is classified as very toxic to aquatic life with long-lasting effects.[1]

Conclusion

This compound is a well-characterized synthetic alcohol with established physicochemical properties and a clear mechanism of action as a deodorant active. Its selective antimicrobial activity makes it a promising ingredient for modern cosmetic formulations that aim to control malodor while respecting the natural skin microbiome. The experimental protocols outlined in this guide provide a framework for the further investigation and quality control of this compound for research and product development purposes.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. acri.gov.tw [acri.gov.tw]

- 5. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

In-depth Technical Guide: 2-Methyl 5-cyclohexylpentanol (CAS: 1141487-54-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl 5-cyclohexylpentanol, registered under CAS number 1141487-54-8, is a synthetic alcohol primarily utilized in the cosmetics and personal care industry. Marketed under trade names such as SymDeo® B125, its principal function is as a deodorant and skin-conditioning agent.[1] Its efficacy as a deodorant stems from its antimicrobial and anti-biofilm properties, which selectively target odor-causing bacteria on the skin.[1] Notably, it is presented as a microbiome-friendly alternative to broader-spectrum antimicrobials. This technical guide provides a comprehensive overview of the available technical data on this compound, including its chemical and physical properties, a proposed synthesis route, and its known mechanism of action. While detailed experimental protocols and specific biological signaling pathway interactions are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C12H24O | PubChem |

| Molecular Weight | 184.32 g/mol | PubChem |

| IUPAC Name | 5-cyclohexyl-2-methylpentan-1-ol | PubChem |

| Appearance | Colorless clear liquid (estimated) | The Good Scents Company |

| Boiling Point | 250.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company |

| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | Vigon International |

| Solubility in Water | 23.87 mg/L @ 25 °C (estimated) | The Good Scents Company |

| Solubility in Alcohol | Soluble | The Good Scents Company |

| logP (o/w) | 4.340 (estimated) | The Good Scents Company |

Synthesis

A hypothetical synthesis workflow is outlined below. This workflow is intended as a conceptual guide for researchers and would require optimization and validation in a laboratory setting.

Caption: Hypothetical Grignard-based synthesis route for this compound.

Analytical Methods

Analysis of this compound for purity and identity would typically involve standard chromatographic and spectroscopic techniques. While specific, validated protocols are not publicly available, a general workflow for quality control analysis is proposed.

Caption: Proposed analytical workflow for this compound.

Mechanism of Action and Biological Activity

The primary documented biological activity of this compound is its antimicrobial action, which is the basis for its use as a deodorant. It is described as having anti-bacterial and anti-biofilm properties.[1] Research indicates that it can effectively control odor without significantly disrupting the natural balance of the axillary microbiome, making it a "microbiome-friendly" ingredient.[1]

At present, there is no specific, detailed information in the public domain that elucidates the interaction of this compound with defined biological signaling pathways in either microbial or human cells. Its antimicrobial effect is likely due to non-specific disruption of bacterial cell membranes, a common mechanism for alcohols and other lipophilic antimicrobial agents. This mechanism would not be considered a specific signaling pathway.

The logical relationship for its deodorant action is as follows:

Caption: Mechanism of deodorant action for this compound.

Safety and Toxicology

Based on available safety data, this compound is classified as very toxic to aquatic life with long-lasting effects. This is an important consideration for its environmental fate and disposal. For topical applications in cosmetics, it is generally considered safe at the concentrations used.

Conclusion and Future Directions

This compound is a commercially relevant compound with established applications in the personal care industry. While its macroscopic functions are well-documented, there is a clear opportunity for further research to fill the existing gaps in the technical literature. Future work should focus on:

-

Publication of detailed synthesis and analytical protocols: This would be invaluable for researchers working with this compound.

-

Elucidation of the specific antimicrobial mechanism: Moving beyond the general description of membrane disruption to identify specific molecular targets or pathways would be a significant contribution.

-

Investigation of potential interactions with skin cell signaling pathways: Given its application to the skin, understanding any effects on keratinocytes or other skin cells is crucial for a complete safety and efficacy profile.

This technical guide serves as a foundational resource for professionals in research and drug development, highlighting both the known attributes of this compound and the areas ripe for further scientific inquiry.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-5-cyclohexylpentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Methyl-5-cyclohexylpentanol. The document outlines predicted spectroscopic data, detailed experimental protocols, and visual workflows to aid in the characterization of this molecule. The IUPAC name for this compound is 5-cyclohexyl-2-methylpentan-1-ol, and its CAS number is 1141487-54-8.[1] The molecular formula is C12H24O, with a molecular weight of 184.32 g/mol .[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Methyl-5-cyclohexylpentanol. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Provisional Assignment |

| ~3.4 - 3.6 | dd | 2H | -CH₂OH |

| ~1.7 - 1.9 | m | 1H | -CH(CH₃)- |

| ~1.6 - 1.7 | m | 2H | Cyclohexyl CH |

| ~1.1 - 1.4 | m | 10H | -CH₂- chain & Cyclohexyl CH₂ |

| ~0.8 - 1.0 | m | 5H | Cyclohexyl CH₂ & -CH(CH₃)- |

| ~0.9 | d | 3H | -CH₃ |

| ~1.5 (variable) | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Provisional Assignment |

| ~68 | -CH₂OH |

| ~38 | -CH(CH₃)- |

| ~37 | Cyclohexyl CH |

| ~33 | Cyclohexyl CH₂ |

| ~30 | -CH₂- chain |

| ~29 | -CH₂- chain |

| ~26.5 | Cyclohexyl CH₂ |

| ~26 | Cyclohexyl CH₂ |

| ~16 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 2960 - 2850 | C-H stretch | Alkane (CH₃, CH₂, CH) |

| 1465 - 1445 | C-H bend | Alkane (CH₂) |

| 1375 | C-H bend | Alkane (CH₃) |

| 1050 | C-O stretch | Primary Alcohol |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Possible Fragment |

| 184 | [M]⁺ (Molecular Ion) |

| 166 | [M-H₂O]⁺ |

| 153 | [M-CH₂OH]⁺ |

| 101 | [M-C₆H₁₁]⁺ (Loss of cyclohexyl) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ |

Visualizing the Elucidation Process

The following diagrams illustrate the chemical structure and the logical workflow for the structure elucidation of 2-Methyl-5-cyclohexylpentanol.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid alcohol sample like 2-Methyl-5-cyclohexylpentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of the liquid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.[2]

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[3][4] The final volume in the tube should be around 0.6 mL.[2]

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

-

Data Acquisition :

-

Acquire a ¹H NMR spectrum. For quantitative results, ensure a sufficient relaxation delay between pulses.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to determine connectivity between protons and carbons.

-

-

Data Processing :

-

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Instrument Setup :

-

Select the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution.

-

Perform a background scan of the empty ATR crystal to subtract atmospheric CO₂ and H₂O absorptions.

-

-

Data Acquisition :

-

Acquire the sample spectrum. Co-adding multiple scans will improve the signal-to-noise ratio.

-

-

Data Processing :

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

For direct infusion, prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), the neat liquid can often be injected directly, or a dilute solution can be prepared.

-

-

Instrument Setup (Electron Ionization - EI) :

-

Data Acquisition :

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing :

-

A mass spectrum is generated, plotting ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

-

This comprehensive guide provides the foundational information and methodologies required for the successful structure elucidation of 2-Methyl-5-cyclohexylpentanol, serving as a valuable resource for professionals in chemical research and development.

References

- 1. 2-Methyl 5-cyclohexylpentanol | C12H24O | CID 44192644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. sites.bu.edu [sites.bu.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Ionization Source Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]

A Technical Guide to the Spectroscopic Data of 2-Methyl-5-cyclohexylpentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-cyclohexylpentanol is a primary alcohol with the molecular formula C₁₂H₂₄O.[1] Its structure combines a chiral center at the second carbon with a cyclohexyl ring at the terminus of the pentanol (B124592) chain. Understanding its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Methyl-5-cyclohexylpentanol, alongside generalized experimental protocols for acquiring such data.

Due to the limited availability of public experimental spectra for this specific compound, the data presented herein is predicted based on established principles of spectroscopy and data from analogous structures.

Data Presentation

The predicted spectroscopic data for 2-Methyl-5-cyclohexylpentanol is summarized in the following tables for clarity and ease of comparison.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OH | 1.0 - 2.5 | Singlet (broad) | 1H |

| -CH₂- (on C1) | 3.3 - 3.5 | Doublet | 2H |

| -CH- (on C2) | 1.5 - 1.7 | Multiplet | 1H |

| -CH₃ (on C2) | 0.8 - 1.0 | Doublet | 3H |

| -CH₂- (on C3, C4, C5) | 1.1 - 1.4 | Multiplet | 6H |

| -CH- (cyclohexyl C1') | 1.1 - 1.3 | Multiplet | 1H |

| -CH₂- (cyclohexyl) | 0.8 - 1.8 | Multiplet | 10H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | ~68 |

| C2 (-CH(CH₃)-) | ~35 |

| C3 (-CH₂-) | ~30-33 |

| C4 (-CH₂-) | ~30-33 |

| C5 (-CH₂-) | ~37 |

| C1' (cyclohexyl) | ~37 |

| C2'/C6' (cyclohexyl) | ~33 |

| C3'/C5' (cyclohexyl) | ~26 |

| C4' (cyclohexyl) | ~26 |

| -CH₃ (on C2) | ~16 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Hydrogen-bonded alcohol |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Alkyl and Cyclohexyl groups |

| C-O Stretch | 1050 - 1150 | Strong | Primary alcohol |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 184 | Molecular Ion (M⁺) |

| 166 | M⁺ - H₂O (Dehydration) |

| 153 | M⁺ - CH₂OH (Alpha-cleavage) |

| 101 | Fragmentation of the pentanol chain |

| 83 | Cyclohexyl cation |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-Methyl-5-cyclohexylpentanol.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

The final solution height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Following ¹H NMR acquisition, set up and acquire the ¹³C NMR spectrum. This will typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a clean, dry salt plate (e.g., NaCl or KBr) onto a holder.

-

Apply one to two drops of neat 2-Methyl-5-cyclohexylpentanol to the center of the plate.

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between them.

-

Ensure there are no air bubbles trapped in the liquid film.

-

Mount the sandwiched plates in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample holder with the prepared salt plates into the IR beam path.

-

Acquire the IR spectrum of the sample. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a small amount of the 2-Methyl-5-cyclohexylpentanol sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) interface.

-

The sample is vaporized in the ion source.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (Electron Ionization - EI) to form positively charged ions, including the molecular ion and various fragment ions.

-

-

Mass Analysis and Detection:

-

The positively charged ions are accelerated into a magnetic or electric field within the mass analyzer.

-

The ions are separated based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected, and their abundance is recorded.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of 2-Methyl-5-cyclohexylpentanol.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Logical relationship of complementary spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-cyclohexylpentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methyl-5-cyclohexylpentanol is a saturated primary alcohol. Its structure, consisting of a cyclohexyl ring linked to a methylated pentanol (B124592) chain, imparts specific physical and chemical properties that make it a subject of interest in fields such as materials science and drug discovery. The synthesis of this molecule can be approached through several strategic disconnections, primarily revolving around the formation of the carbon-carbon bonds that constitute its backbone. This guide will focus on two such strategies: one employing the robust and versatile Grignard reaction, and another utilizing the stereoselective Wittig reaction.

Physicochemical and Spectroscopic Data

A summary of the known physical and chemical properties of 2-Methyl-5-cyclohexylpentanol is provided in the table below.[1] While experimental spectroscopic data is not widely published, computational predictions and data from similar structures can provide a basis for characterization.

| Property | Value | Reference |

| IUPAC Name | 5-cyclohexyl-2-methylpentan-1-ol | [1] |

| Molecular Formula | C12H24O | [1] |

| Molecular Weight | 184.32 g/mol | [1] |

| CAS Number | 1141487-54-8 | [1] |

| Appearance | Predicted: Colorless liquid | |

| Boiling Point | Predicted: Approx. 250-270 °C at 760 mmHg | |

| Density | Predicted: Approx. 0.88 - 0.92 g/cm³ | |

| Solubility | Predicted: Insoluble in water, soluble in organic solvents |

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthetic Pathways

Two primary synthetic pathways are proposed for the synthesis of 2-Methyl-5-cyclohexylpentanol. The selection of a particular route may depend on the availability of starting materials, desired scale, and stereochemical considerations.

Grignard Reaction-Based Synthesis

This pathway involves the sequential addition of Grignard reagents to build the carbon skeleton of the target molecule. A plausible multi-step synthesis is outlined below.

Logical Flow of the Grignard-Based Synthesis:

Caption: Grignard-based synthesis pathway for 2-Methyl-5-cyclohexylpentanol.

Experimental Protocol:

Step 1: Synthesis of 1-Cyclohexyl-4-penten-1-ol

-

Materials: Magnesium turnings, iodine (crystal), anhydrous diethyl ether, bromocyclohexane (B57405), 4-pentenal.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of bromocyclohexane (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the bromocyclohexane solution to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of cyclohexylmagnesium bromide.

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of 4-pentenal (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-cyclohexyl-4-penten-1-ol.

-

Step 2: Oxidation to 1-Cyclohexyl-4-penten-1-one

-

Materials: 1-Cyclohexyl-4-penten-1-ol, pyridinium (B92312) chlorochromate (PCC), dichloromethane.

-

Procedure:

-

To a stirred suspension of PCC (1.5 eq) in dichloromethane, add a solution of 1-cyclohexyl-4-penten-1-ol (1.0 eq) in dichloromethane.

-

Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-cyclohexyl-4-penten-1-one, which can be purified by column chromatography.

-

Step 3: Synthesis of 1-Cyclohexyl-2-methyl-4-penten-1-ol

-

Materials: 1-Cyclohexyl-4-penten-1-one, methylmagnesium bromide solution in diethyl ether.

-

Procedure:

-

To a solution of 1-cyclohexyl-4-penten-1-one (1.0 eq) in anhydrous diethyl ether at 0 °C, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise with stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Separate the organic layer, extract the aqueous layer with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Step 4: Hydrogenation to 2-Methyl-5-cyclohexylpentanol

-

Materials: 1-Cyclohexyl-2-methyl-4-penten-1-ol, 10% Palladium on carbon (Pd/C), ethanol (B145695), hydrogen gas.

-

Procedure:

-

Dissolve 1-cyclohexyl-2-methyl-4-penten-1-ol (1.0 eq) in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon filled with hydrogen) at a suitable pressure (e.g., 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 2-Methyl-5-cyclohexylpentanol. Further purification can be achieved by vacuum distillation.

-

Wittig Reaction-Based Synthesis

This pathway utilizes the Wittig reaction to form a key alkene intermediate, which is then functionalized to yield the target alcohol.

Logical Flow of the Wittig-Based Synthesis:

Caption: Wittig reaction-based synthesis pathway for 2-Methyl-5-cyclohexylpentanol.

Experimental Protocol:

Step 1: Synthesis of (4-Methylpentyl)triphenylphosphonium bromide

-

Materials: Triphenylphosphine (B44618), 1-bromo-4-methylpentane (B146037), toluene (B28343).

-

Procedure:

-

A mixture of triphenylphosphine (1.0 eq) and 1-bromo-4-methylpentane (1.1 eq) in toluene is heated at reflux for 24 hours.

-

The resulting white precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to give the phosphonium salt.

-

Step 2: Synthesis of 1-Cyclohexyl-4-methyl-1-pentene via Wittig Reaction

-

Materials: (4-Methylpentyl)triphenylphosphonium bromide, sodium hydride (NaH), anhydrous dimethyl sulfoxide (B87167) (DMSO), cyclohexanecarboxaldehyde.

-

Procedure:

-

To a suspension of sodium hydride (1.1 eq) in anhydrous DMSO under a nitrogen atmosphere, add the phosphonium salt (1.1 eq) in portions.

-

Stir the resulting deep red solution at room temperature for 30 minutes to form the ylide.

-

Cool the ylide solution to 0 °C and add a solution of cyclohexanecarboxaldehyde (1.0 eq) in anhydrous DMSO dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (eluting with hexane) to isolate 1-cyclohexyl-4-methyl-1-pentene.

-

Step 3: Hydroboration-Oxidation to 2-Methyl-5-cyclohexylpentanol

-

Materials: 1-Cyclohexyl-4-methyl-1-pentene, borane-tetrahydrofuran (B86392) complex (BH3·THF), tetrahydrofuran (B95107) (THF), sodium hydroxide (B78521) solution, hydrogen peroxide solution.

-

Procedure:

-

To a solution of the alkene (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add BH3·THF complex (1.0 M solution in THF, 1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Cool the mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide solution, keeping the temperature below 40 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the final product by vacuum distillation or column chromatography.

-

Comparative Analysis of Synthesis Pathways

| Pathway | Key Reactions | Starting Materials | Number of Steps (Plausible) | Potential Advantages | Potential Challenges |

| Grignard Route | Grignard Reaction, Oxidation, Hydrogenation | Cyclohexyl bromide, 4-Pentenal, Methylmagnesium bromide | 4 | Well-established and high-yielding reactions. | Requires multiple steps with intermediate purification; Grignard reactions are sensitive to moisture. |

| Wittig Route | Wittig Reaction, Hydroboration-Oxidation | Cyclohexanecarboxaldehyde, 1-bromo-4-methylpentane, Triphenylphosphine | 3 | Potentially fewer steps; good control over double bond formation. | Preparation of the phosphonium ylide; stereoselectivity of the hydroboration-oxidation step needs to be considered. |

Conclusion

This technical guide has outlined two viable, albeit currently unpublished in detail, synthetic pathways for 2-Methyl-5-cyclohexylpentanol. The Grignard-based approach offers a classical and robust method, while the Wittig reaction-based route may provide a more convergent synthesis. Both pathways rely on well-understood organic transformations, and the provided experimental protocols, adapted from analogous reactions, offer a solid foundation for researchers to undertake the synthesis of this target molecule. The successful synthesis and characterization of 2-Methyl-5-cyclohexylpentanol will be crucial for its further investigation and potential applications in various scientific disciplines. It is recommended that any synthesis attempt be carefully monitored and the final product thoroughly characterized using modern spectroscopic techniques.

References

IUPAC name and synonyms for 2-Methyl 5-cyclohexylpentanol

An In-depth Technical Guide to 5-Cyclohexyl-2-methylpentan-1-ol

This technical guide provides a comprehensive overview of 5-cyclohexyl-2-methylpentan-1-ol, a compound utilized in the personal care industry. The document details its chemical identity, properties, and mechanism of action as a deodorant active. It also outlines the experimental methodologies used to substantiate its efficacy. This guide is intended for researchers, scientists, and professionals in the field of drug and cosmetic development.

Chemical Identity and Synonyms

The compound commonly known as 2-Methyl 5-cyclohexylpentanol is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 5-cyclohexyl-2-methylpentan-1-ol[1][2][3]

This designation precisely describes its molecular structure, featuring a pentanol (B124592) backbone with a methyl group at the second carbon and a cyclohexyl group at the fifth carbon.

Synonyms: This compound is also known by several other names and identifiers, which are listed in the table below for reference.

| Type | Identifier |

| Common Name | This compound[1][4] |

| CAS Number | 1141487-54-8[1][4] |

| Other Names | Cyclohexanepentanol, beta-methyl-[3][4], (+-)-2-Methyl 5-cyclohexylpentanol[4], 5-cyclohexyl-2-methyl-pentanol[1], SymDeo® B125[2] |

| EC Number | 700-146-1[4] |

| UNII | 460837ILID[4] |

Physicochemical Properties

A summary of the key physicochemical properties of 5-cyclohexyl-2-methylpentan-1-ol is presented in the following table. These properties are crucial for formulation development and safety assessments.

| Property | Value | Source |

| Molecular Formula | C12H24O | [1] |

| Molecular Weight | 184.32 g/mol | [1] |

| XLogP3-AA | 4.5 | [1] |

| Exact Mass | 184.182715385 Da | [1] |

| Solubility in water | 23.87 mg/L @ 25 °C (estimated) | [5] |

| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [6] |

Mechanism of Action and Use

5-Cyclohexyl-2-methylpentan-1-ol is primarily utilized as a deodorant and skin-conditioning agent in cosmetic and personal care products.[7][8] Its principal function is to mitigate or mask unpleasant body odors.[7][8] The compound exhibits antimicrobial properties, which are central to its deodorant efficacy. It selectively targets the skin microbiota responsible for the decomposition of odorless sweat components into malodorous molecules.[2]

Research indicates that 5-cyclohexyl-2-methylpentan-1-ol is a microbiome-friendly alternative to some conventional antimicrobial agents like triclosan.[3] Studies have shown that it can effectively control odor without significantly disrupting the natural balance of the axillary microbiome.[2][3]

Experimental Protocols for Efficacy Evaluation

The deodorant efficacy of 5-cyclohexyl-2-methylpentan-1-ol has been substantiated through a series of clinical and ex vivo studies. The general methodologies for these investigations are detailed below.

In Vivo Clinical Studies for Deodorant Efficacy

These studies are designed to assess the effectiveness of the compound in reducing axillary malodor in human subjects.

-

Study Design: A randomized, double-blind, half-side test is typically employed. One axilla is treated with the test product (e.g., a spray containing 5-cyclohexyl-2-methylpentan-1-ol), while the contralateral axilla may serve as an untreated control or be treated with a benchmark product (e.g., triclosan).[3]

-

Subject Panel: A panel of healthy adult subjects with a distinct perspiration odor is recruited.[3]

-

Wash-out Period: Prior to the study, subjects undergo a wash-out period where they refrain from using any deodorant or antiperspirant products.

-

Odor Assessment ("Sniff Test"): Trained and experienced odor judges evaluate the axillary malodor at specified time points (e.g., 6, 24, and 48 hours) after product application.[3] The assessment is typically performed using a standardized odor intensity scale.

-

Data Analysis: The reduction in malodor is calculated and statistically analyzed to determine the significance of the effect compared to the baseline and the control.[3]

Ex Vivo Human Axillary Microbiome Model

This model is utilized to investigate the impact of the compound on the microbial community of the underarm in a controlled laboratory setting.

-

Sweat Collection: Fresh human sweat is collected from a panel of healthy donors.[1]

-

Incubation: The pooled sweat is mixed with the test substance (5-cyclohexyl-2-methylpentan-1-ol) and incubated under controlled conditions (e.g., 37°C) for a specified duration (e.g., 24 hours).[1]

-

Microbial Analysis:

-

Microbial Load: The total number of aerobic and anaerobic colony-forming units (CFU) is determined to assess the overall impact on the microbial population.[1]

-

Microbiome Composition: Techniques such as 16S rRNA gene sequencing can be employed to analyze the relative abundance of different bacterial taxa within the microbiome. This allows for an assessment of the compound's selectivity towards specific odor-causing bacteria (e.g., Corynebacterium species) versus commensal, non-odor-causing bacteria (e.g., Staphylococcus species).

-

Summary of Efficacy Data

Clinical studies have demonstrated the long-lasting deodorant efficacy of 5-cyclohexyl-2-methylpentan-1-ol.

| Time Point | Malodor Reduction (%) | Comparison | Source |

| 24 hours | Significant reduction | vs. Initial Value | [3] |

| 48 hours | 45.8% | vs. Untreated | [1] |

Ex vivo studies have further elucidated its mechanism, showing that it has a minimal impact on the overall axillary microbiome compared to broad-spectrum antimicrobials, thus preserving the natural balance of the skin's microbial ecosystem.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the clinical evaluation of a deodorant active such as 5-cyclohexyl-2-methylpentan-1-ol.

References

- 1. turkchem.net [turkchem.net]

- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 3. This compound | C12H24O | CID 44192644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. researchgate.net [researchgate.net]

- 7. Centre International de Développement Pharmaceutique - CIDP [cidp-cro.com]

- 8. alsglobal.com [alsglobal.com]

2-Methyl 5-cyclohexylpentanol: A Technical Review of a Modern Deodorant Active

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl 5-cyclohexylpentanol, a synthetic aliphatic alcohol, has emerged as a notable ingredient in the personal care industry, particularly in deodorant formulations. This technical guide provides a comprehensive overview of its known properties, applications, and the scientific basis for its use. While the detailed discovery and historical development of this specific molecule are not extensively documented in publicly available scientific literature, this paper synthesizes the existing data on its chemical characteristics, manufacturing, and its role as a gentle and effective alternative to traditional antimicrobial agents in controlling axillary malodor. The focus will be on its deodorant efficacy and its comparatively benign impact on the natural skin microbiome, as suggested by recent studies.

Chemical and Physical Properties

This compound is a C12 alcohol with the chemical formula C12H24O.[1] Its structure consists of a pentanol (B124592) backbone with a methyl group at the second position and a cyclohexyl group at the fifth position. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C12H24O | PubChem[1] |

| Molecular Weight | 184.32 g/mol | PubChem[1] |

| IUPAC Name | 5-cyclohexyl-2-methylpentan-1-ol | PubChem[1] |

| CAS Number | 1141487-54-8 | PubChem[1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Manufacturing

While detailed proprietary synthesis methods are not publicly disclosed, a plausible and efficient multi-step synthesis can be designed using established organic chemistry principles. One potential route involves a Grignard reaction, a robust method for forming carbon-carbon bonds.[2] This approach could utilize a cyclohexyl-containing Grignard reagent that reacts with a suitable epoxide or carbonyl compound, such as a protected 4-pentenal.[2] The general manufacturing information indicates that it is an active chemical under the EPA's TSCA (Toxic Substances Control Act).[1]

Application in Deodorant Formulations

The primary application of this compound is as a skin-conditioning agent and for its deodorant properties in cosmetic products.[3][4] It is explored for its ability to provide lasting deodorant efficacy without significantly disrupting the natural human axillary microbiome, offering a gentler alternative to broad-spectrum antimicrobials like triclosan.[2][5]

Experimental Protocols and Efficacy Data

In Vivo Clinical Studies on Deodorant Efficacy

Clinical studies have been conducted to evaluate the deodorant efficacy of this compound. The following provides a detailed methodology for a representative in vivo study.

Experimental Workflow for In Vivo Deodorant Efficacy Testing

Caption: Workflow of a clinical study to evaluate deodorant efficacy.

Methodology:

-

Study Design: Two in vivo clinical studies were performed on human subjects, comparing armpits treated with this compound and triclosan, as well as untreated armpits.[5]

-

Product Application: The individual active ingredients were applied using a volatile carrier system in a pump spray format.[5]

-

Efficacy Evaluation: Assessments were conducted through direct olfactory assessment (sniffing) by trained experts and self-assessment by the subjects.[5]

-

Time Points for a 24-hour Study:

-

An initial olfactory assessment for malodor reduction was carried out.

-

Follow-up assessments were performed at 6 hours and 24 hours after a single application and after multiple applications.[5]

-

For the multiple application study, subjects applied the products in the morning and evening for four additional days, with a final application on the morning of the fifth day. Sniffing assessments were then conducted 6 hours and 24 hours after the last application.[5]

-

-

Time Points for a 48-hour Study: A sensory evaluation of the clinical efficacy of the this compound deodorant versus untreated armpits was also conducted with sniff tests at 6 hours, 24 hours, and 48 hours after the last application.[5]

Results Summary:

| Active Ingredient | Time Point (after single & multiple applications) | Malodor Reduction (vs. initial value) |

| Triclosan | 6 hours | Significant (p ≤ 0.05) |

| 24 hours | Significant (p ≤ 0.05) | |

| This compound | 6 hours | Significant |

| 24 hours | No significant difference |

Table 2: Summary of 24-hour Deodorant Efficacy Study Results.[5]

Ex Vivo Axillary Microbiome Model

To understand the impact on the skin's natural flora, an ex vivo model was developed.[5] This model helps to uncover the influence of deodorant actives on the human axillary microbiome.[5] Studies using this model have shown that unlike broad-spectrum antimicrobials such as triclosan, this compound effectively controls odor without significantly disrupting the natural balance of the axillary microbiome.[2] The viable cell counts in samples treated with this compound were comparable to untreated samples.[2]

Safety and Regulatory Information

This compound has undergone regulatory review in various regions. It is listed as "ACTIVE" on the EPA's TSCA inventory.[1] According to GHS classifications provided to the European Chemicals Agency (ECHA), it is considered very toxic to aquatic life with long-lasting effects.[1] In Canada, it is an approved chemical for topical use as a non-medicinal skin-conditioning agent, with a requirement for safety evidence in product license applications.[3]

Signaling Pathways and Mechanism of Action

Currently, there is a lack of publicly available research detailing the specific molecular signaling pathways through which this compound exerts its effects. The available literature focuses on its macroscopic effects on odor and the microbiome rather than its interaction with specific cellular targets or pathways.

Conclusion

This compound represents a more recent approach to deodorant technology, prioritizing the maintenance of a healthy skin microbiome while effectively controlling malodor. While its detailed history and discovery are not well-documented, the existing scientific evidence supports its efficacy and gentler impact compared to older antimicrobial agents. Further research into its precise mechanism of action at the molecular level would be beneficial for a more complete understanding of this compound and for the development of future innovative personal care products.

References

A Technical Guide to 2-Methyl 5-cyclohexylpentanol (SymDeo® B125): A Microbiome-Friendly Deodorant Active

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Methyl 5-cyclohexylpentanol, commercially known as SymDeo® B125, a patented deodorant active ingredient developed by Symrise. This document consolidates available technical data, including its chemical and physical properties, mechanism of action, efficacy, and its impact on the human axillary microbiome. Detailed experimental protocols for key clinical and in-vitro studies are provided to allow for a comprehensive understanding of its performance. Visual diagrams illustrating its proposed mechanism and experimental workflows are included to facilitate comprehension.

Introduction

This compound is a synthetic aliphatic alcohol that has gained prominence as a highly effective and safe active ingredient in cosmetic deodorant applications.[1][2] Marketed under the trade name SymDeo® B125, it is recognized for its specific activity against microorganisms responsible for body odor, its long-lasting efficacy of up to 72 hours, and its notable characteristic of being "microbiome-friendly".[3][4][5] Unlike traditional broad-spectrum antimicrobial agents, this compound is reported to inhibit the growth of odor-causing bacteria without significantly disrupting the natural balance of the skin's microflora.[1][6][7][8] This makes it a compelling ingredient for modern cosmetic formulations that prioritize both efficacy and the preservation of a healthy skin ecosystem.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a slight odor.[5] Its properties are summarized in the table below.

| Property | Value | Reference |

| INCI Name | This compound | [4] |

| CAS Number | 1141487-54-8 | [9] |

| Molecular Formula | C12H24O | |

| Molecular Weight | 184.32 g/mol | |

| Appearance | Liquid | [5] |

| Color | Colorless to Light Yellow | [5] |

| Odor | Slight | [5] |

| Solubility | Soluble in alcohol, glycols, and cosmetic esters. | [5][10] |

| Recommended Usage Level | 0.3 - 0.5% | [5] |

Mechanism of Action

The primary mechanism of action of this compound is its antimicrobial activity, specifically targeting gram-positive bacteria such as Corynebacterium spp. and Staphylococcus spp., which are the main contributors to the formation of axillary malodor.[2][11] As an aliphatic alcohol, its proposed mechanism involves the disruption of the bacterial cell membrane and the denaturation of essential proteins.[12] This inhibitory effect moderates the proliferation of odor-causing bacteria, thereby preventing the enzymatic degradation of odorless sweat components into volatile, malodorous compounds.[2] A key differentiator of SymDeo® B125 is its "microbiome-friendly" nature, which is attributed to its inhibitory rather than bactericidal action at typical use concentrations, thus preserving the overall balance of the skin's natural microbiome.[2][6]

Efficacy Data

Clinical and in-vitro studies have demonstrated the significant deodorant efficacy of this compound.

| Efficacy Parameter | Result | Study Type | Reference |

| Malodor Reduction (24h) | ~48% reduction compared to baseline | In-vivo | [1] |

| Malodor Reduction (48h) | ~46% reduction compared to baseline | In-vivo | [1] |

| Microbiome Impact (24h, ex-vivo) | Viable cell counts comparable to untreated samples | Ex-vivo | [1] |

| Comparison to Triclosan (24h, in-vivo) | Comparable deodorant efficacy | In-vivo | [2] |

| Comparison to Triclosan (ex-vivo) | Minimal impact on microbiome diversity vs. significant shift with triclosan | Ex-vivo | [2] |

| Long-lasting Protection | Up to 72 hours in combination with antiperspirants | In-vivo | [4] |

Experimental Protocols

In-vivo Deodorant Efficacy Study (Sniff Test)

This protocol outlines the methodology for a clinical study to assess the deodorant efficacy of this compound.

-

Objective: To evaluate the reduction in axillary malodor after application of a deodorant formulation containing this compound.

-

Study Design: A randomized, double-blind, single-application study with a control (untreated axilla).

-

Subjects: Healthy adult volunteers with a noticeable axillary odor.

-

Procedure:

-

Washout Period: Subjects undergo a washout period (typically 7 days) where they refrain from using any deodorant or antiperspirant products and use a provided neutral soap for hygiene.

-

Baseline Assessment: At the beginning of the study, the baseline axillary odor of each subject is assessed by trained "sniffers" using a standardized rating scale.

-

Product Application: A standardized amount of the test deodorant containing this compound is applied to one axilla, while the other axilla remains untreated as a control.

-

Odor Assessments: Trained assessors evaluate the axillary odor at specified time points (e.g., 6, 24, and 48 hours) post-application. The assessment is performed in a controlled environment to minimize external olfactory interference.

-

Data Analysis: The odor scores from the treated axilla are compared to the baseline and the untreated axilla to determine the percentage of malodor reduction.

-

Ex-vivo Human Axillary Microbiome Model

This protocol describes an ex-vivo model to assess the impact of this compound on the human axillary microbiome.

-

Objective: To evaluate the effect of this compound on the viability and composition of the axillary microbiome.

-

Study Design: An in-vitro study using pooled human sweat.

-

Materials: Freshly collected human sweat from multiple donors, this compound, control substance (e.g., triclosan), and culture media for aerobic and anaerobic bacteria.

-

Procedure:

-

Sweat Collection and Pooling: Fresh sweat is collected from the axillae of healthy volunteers who have undergone a washout period. The collected sweat is pooled to create a representative sample.

-

Incubation: The pooled sweat is divided into aliquots. The test substance (this compound), a positive control (e.g., triclosan), and a negative control (no treatment) are added to respective aliquots. The samples are then incubated under conditions that mimic the axillary environment (e.g., 37°C).

-

Microbial Analysis: At specified time points (e.g., 0 and 24 hours), samples are taken from each aliquot for microbial analysis. This includes:

-

Total Viable Counts: Determining the number of colony-forming units (CFUs) for both aerobic and anaerobic bacteria using standard plating techniques.

-

Microbiome Composition Analysis: (Optional) Using techniques such as 16S rRNA gene sequencing to analyze changes in the diversity and relative abundance of different bacterial species.

-

-

Data Analysis: The CFU counts and/or microbiome composition of the samples treated with this compound are compared to the negative and positive controls to assess its impact on the axillary microbiome.

-

Safety and Regulatory Information

This compound (SymDeo® B125) has a favorable safety profile for topical cosmetic applications. It is not classified as a skin irritant or sensitizer (B1316253) at recommended use levels. As with any chemical substance, it is important to consult the Safety Data Sheet (SDS) for detailed handling and safety information. SymDeo® B125 is registered for use in cosmetic products in major markets, including Europe (REACH registered).[5]

Conclusion

This compound (SymDeo® B125) represents a significant advancement in deodorant active technology. Its targeted antimicrobial action against odor-causing bacteria, coupled with its demonstrated "microbiome-friendly" properties, addresses the growing consumer demand for effective yet gentle personal care products. The comprehensive data presented in this guide, including detailed efficacy results and experimental protocols, provide a solid foundation for researchers, scientists, and drug development professionals to evaluate and incorporate this innovative ingredient into next-generation deodorant and personal care formulations. Its ability to provide long-lasting odor protection without disrupting the delicate balance of the skin's natural ecosystem positions it as a key component in the future of cosmetic science.

References

- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 2. turkchem.net [turkchem.net]

- 3. us.typology.com [us.typology.com]

- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cleanroom.contecinc.com [cleanroom.contecinc.com]

- 6. gcimagazine.com [gcimagazine.com]

- 7. specialchem.com [specialchem.com]

- 8. Symrise publishes microbiome data for SymDeo B125 [cosmeticsbusiness.com]

- 9. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. personalcaremagazine.com [personalcaremagazine.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of 2-Methyl-5-cyclohexylpentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-cyclohexylpentanol, a synthetic aliphatic alcohol also known by the trade name SymDeo® B125, is a highly effective deodorant active ingredient utilized in the cosmetics and personal care industry.[1][2] Its primary biological function is the reduction of axillary and foot malodor through a targeted antimicrobial mechanism. This technical guide provides a comprehensive overview of the known biological activities of 2-Methyl-5-cyclohexylpentanol, with a focus on its antimicrobial efficacy, its impact on the skin microbiome, and the experimental methodologies used to substantiate these effects. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Body malodor, particularly in the axillary region, is primarily the result of the bacterial decomposition of odorless sweat components into volatile, odorous molecules. The key microorganisms implicated in this process are Gram-positive bacteria, such as Corynebacterium spp. and Staphylococcus spp.[3][4] Traditional approaches to odor control have often involved broad-spectrum antimicrobial agents that can disrupt the natural skin microbiome. 2-Methyl-5-cyclohexylpentanol has emerged as a modern alternative that offers potent deodorant efficacy while being "microbiome-friendly," meaning it selectively targets odor-causing bacteria with minimal disruption to the overall skin flora.[3][5][6] In addition to its primary function as a deodorant, it is also recognized for its skin-conditioning properties.[1]

Mechanism of Action

The principal mechanism of action of 2-Methyl-5-cyclohexylpentanol is its targeted antimicrobial and anti-biofilm activity against odor-forming bacteria.[1][2]

Targeted Antimicrobial Activity

2-Methyl-5-cyclohexylpentanol exhibits specific and potent inhibitory effects against Gram-positive bacteria that are the main contributors to body odor.[3][4] Studies have demonstrated its strong inhibition of bacteria such as Corynebacterium spp. and Staphylococcus spp.[3] This targeted action is hypothesized to be an "inhibitory effect" that moderates the development of malodors.[6] Unlike broad-spectrum antimicrobials such as triclosan, which significantly reduce the overall bacterial load and can lead to an imbalance in the skin's microbial ecosystem, 2-Methyl-5-cyclohexylpentanol maintains viable cell counts at levels comparable to untreated samples in ex vivo models.[1][6]

Anti-Biofilm Activity

In addition to inhibiting the growth of planktonic bacteria, 2-Methyl-5-cyclohexylpentanol has been shown to be effective in breaking down biofilms formed by Corynebacterium xerosis, a key bacterium in the formation of persistent body odor.[4]

The precise molecular signaling pathways within the bacteria that are disrupted by 2-Methyl-5-cyclohexylpentanol have not been fully elucidated in the reviewed literature. The current understanding points to a general inhibitory action rather than a specific, well-defined molecular target.

Quantitative Efficacy Data

The deodorant efficacy of 2-Methyl-5-cyclohexylpentanol has been quantified in several clinical and in vitro studies. The following tables summarize the key quantitative findings.

| Table 1: Clinical Efficacy of 0.3% 2-Methyl-5-cyclohexylpentanol in an Alcoholic Pump Spray | |

| Time Point | Reduction in Axillary Malodor (%) |

| 6 hours | 51.2% |

| 24 hours | 47.9% |

| 48 hours | 45.8% |

| Data from a clinical study involving sensory evaluation by trained assessors.[6] |

| Table 2: Comparative Clinical Efficacy of 2-Methyl-5-cyclohexylpentanol vs. Untreated Axillae | |

| Time Point | Malodor Reduction |

| 6, 24, and 48 hours | Statistically significant reduction (p ≤ 0.05) compared to untreated axillae |

| Based on a study with 30 subjects using a 10-point olfactory assessment scale.[1] |

| Table 3: In Vitro Antimicrobial Efficacy | |

| Target Bacteria | Efficacy |

| Odor-causing bacteria (e.g., Corynebacterium spp., Staphylococcus spp.) | Up to 99.9% reduction in bacterial activity |

| Results from in vitro studies.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments cited in the evaluation of 2-Methyl-5-cyclohexylpentanol.

Clinical Deodorant Efficacy Testing (Sniff Test)

This in vivo protocol is designed to assess the reduction in axillary malodor following the application of a deodorant product. The methodology adheres to the principles outlined in the ASTM E1207-14 Standard Guide for Sensory Evaluation of Deodorancy.[1]

Objective: To quantify the deodorant efficacy of 2-Methyl-5-cyclohexylpentanol over a 48-hour period.